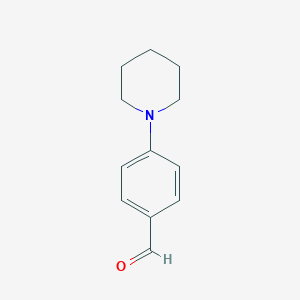

4-(Piperidin-1-yl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156549. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-piperidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-10-11-4-6-12(7-5-11)13-8-2-1-3-9-13/h4-7,10H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJVPSVCFVQUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303081 | |

| Record name | 4-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10338-57-5 | |

| Record name | 10338-57-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Piperidinyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Piperidin-1-yl)benzaldehyde CAS number and properties

An In-Depth Technical Guide to 4-(Piperidin-1-yl)benzaldehyde

Authored by a Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of synthetic organic chemistry and drug discovery, this compound stands out as a pivotal intermediate. Its unique molecular architecture, featuring a piperidine ring connected to a benzaldehyde moiety, provides a versatile platform for the synthesis of a wide array of complex molecules. This guide offers an in-depth exploration of its properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences. The compound is unequivocally identified by its CAS Number: 10338-57-5 .[1][2][3][4]

Core Physicochemical Properties

The utility of a chemical intermediate is fundamentally governed by its physical and chemical properties. This compound is typically a solid at room temperature, with characteristics that make it suitable for a variety of reaction conditions.[1][2] A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 10338-57-5 | [1][2][4][5][6] |

| Molecular Formula | C₁₂H₁₅NO | [1][2][4][5][6] |

| Molecular Weight | 189.25 g/mol | [1][2][4][5][6] |

| Appearance | White to light yellow/orange solid/crystal powder | [7] |

| Melting Point | 61-64 °C | [1][2][4][5] |

| Boiling Point | 344.3 °C (Predicted) | [4][5] |

| Density | 1.091 g/cm³ (Predicted) | [5] |

| Synonyms | 1-(4-Formylphenyl)piperidine, 4-Piperidinobenzaldehyde | [1][2][7] |

| InChI Key | ILJVPSVCFVQUAD-UHFFFAOYSA-N | [1][5] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a good leaving group, typically a halide, from an aromatic ring by a nucleophile—in this case, the secondary amine of the piperidine ring.

The causality behind this choice of reaction is rooted in efficiency and atom economy. Using readily available starting materials like p-fluorobenzaldehyde and piperidine provides a direct and high-yielding route to the desired product.[8][9] The electron-withdrawing nature of the aldehyde group activates the aromatic ring towards nucleophilic attack, facilitating the substitution.

General Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful completion yields a product whose physical properties (e.g., melting point) can be compared against literature values for verification.[8]

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine p-fluorobenzaldehyde (1.0 eq), piperidine (1.5 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF).[8][9]

-

Heating : The reaction mixture is heated to 80-100 °C and stirred vigorously for 12 to 24 hours.[8][9] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, the mixture is cooled to room temperature and the solvent (DMF) is removed under reduced pressure.[8]

-

Precipitation : The resulting residue is poured into ice-cold water, which causes the product to precipitate out of the aqueous solution.[8] The mixture may be left to stand to maximize crystal formation.

-

Isolation & Purification : The solid product is collected by vacuum filtration and washed thoroughly with water.[8]

-

Recrystallization : Further purification is achieved by recrystallizing the crude solid from a suitable solvent, such as methanol, to yield the final product as yellow crystals.[8] A yield of up to 98% has been reported for this method.[8]

Key Applications and Research Highlights

The strategic value of this compound lies in its function as a versatile precursor for synthesizing a diverse range of target molecules.[10] Its aldehyde group is readily transformed into various other functional groups or used in condensation reactions to build larger molecular scaffolds.

Core Application Areas

Caption: Major application areas derived from this compound.

-

Medicinal Chemistry :

-

Anti-inflammatory and Antibacterial Agents : It serves as a starting material for synthesizing piperidine-incorporated α-aminophosphonates, which have shown antibacterial properties.[1][8]

-

Cancer Research : The scaffold is used to create derivatives like 5-hydroxyaurones, which act as growth inhibitors against certain cancer cell lines.[1][8] A notable area of research is the development of Dihydrofolate Reductase (DHFR) inhibitors, where the piperidine moiety can interact effectively with the enzyme's active site.[9]

-

Neuropharmacology : It is a key reactant for synthesizing NR2B selective NMDA receptor antagonists, which are important targets for neurological disorders.[1][8]

-

-

Materials Science :

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. While full spectra are best obtained from analytical services, computed data provides a reliable reference for structural confirmation.

| 13C NMR Chemical Shifts (Computed) | |

| Carbon Atom | Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~190 |

| Aromatic C (quaternary, attached to N) | ~155 |

| Aromatic C (quaternary, attached to CHO) | ~127 |

| Aromatic C-H (ortho to CHO) | ~131 |

| Aromatic C-H (ortho to N) | ~113 |

| Piperidine C (adjacent to N) | ~49 |

| Piperidine C (beta to N) | ~26 |

| Piperidine C (gamma to N) | ~24 |

| Note: These are representative shifts. Actual values may vary based on solvent and experimental conditions. A free resource to view the full spectrum is available on SpectraBase.[11] |

Safety and Handling

As with any chemical reagent, proper handling of this compound is crucial for laboratory safety. The compound is classified as an irritant.

-

Hazard Classifications : Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[1][2][12]

-

GHS Hazard Statements :

-

Precautionary Measures :

-

P261 & P271 : Avoid breathing dust and use only outdoors or in a well-ventilated area.[2][13]

-

P280 : Wear protective gloves, protective clothing, and eye/face protection.[2][13]

-

P302+P352 : IF ON SKIN: Wash with plenty of water and soap.[2][13]

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][13]

-

-

Storage : Store in a cool, well-ventilated place. Keep the container tightly closed.[13][14] It is recommended to store under an inert gas as it can be air-sensitive.[7]

Conclusion

This compound (CAS: 10338-57-5) is more than just a chemical intermediate; it is a foundational tool for innovation in medicinal chemistry and materials science.[10] Its straightforward synthesis, combined with the reactivity of its aldehyde and piperidine functional groups, ensures its continued relevance in the development of novel therapeutics and advanced materials. Adherence to established safety protocols is essential to harness its full potential responsibly.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of this compound in Advanced Chemical Applications. Retrieved from [Link]

-

Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of imines of 4-(piperidine-1-yl)benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. 4-(1-ピペリジニル)ベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-(1-ピペリジニル)ベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 10338-57-5|this compound|BLD Pharm [bldpharm.com]

- 4. 4-PIPERIDIN-1-YL-BENZALDEHYDE CAS#: 10338-57-5 [amp.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 10338-57-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 4-PIPERIDIN-1-YL-BENZALDEHYDE | 10338-57-5 [chemicalbook.com]

- 9. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound | C12H15NO | CID 291354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. peptide.com [peptide.com]

physicochemical properties of 4-(piperidin-1-yl)benzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 4-(piperidin-1-yl)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound (CAS No. 10338-57-5). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data with practical, field-proven insights. It details the compound's structural attributes, spectroscopic signature, and key physical constants. Furthermore, it presents validated, step-by-step protocols for its synthesis, purification, and analytical assessment, establishing a foundation for its effective use as a versatile building block in modern chemical and pharmaceutical research.

Introduction and Molecular Overview

This compound is a substituted aromatic aldehyde that has garnered significant interest as a synthetic intermediate. Its structure incorporates a benzaldehyde core, where the para-position is substituted with a piperidine ring via a tertiary amine linkage. This unique combination of a reactive aldehyde group and a nucleophilic piperidine moiety makes it a valuable precursor for a wide range of more complex molecules. It is frequently utilized in the synthesis of novel compounds with potential therapeutic applications, including anti-inflammatory and antibacterial agents, as well as specialized materials like fluorophores.[1][2] Understanding its fundamental physicochemical properties is paramount for its efficient handling, reaction optimization, and the characterization of its derivatives.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Benzene Ring N1 [pos="0,1.732", label=""]; N2 [pos="-1.5,0.866", label=""]; N3 [pos="-1.5,-0.866", label=""]; N4 [pos="0,-1.732", label=""]; N5 [pos="1.5,-0.866", label=""]; N6 [pos="1.5,0.866", label=""]; N1 -- N2 -- N3 -- N4 -- N5 -- N6 -- N1;

// Aldehyde Group C_aldehyde [pos="2.5,1.5", label="C"]; H_aldehyde [pos="3.5,1.5", label="H"]; O_aldehyde [pos="2.5,2.5", label="O"]; N6 -- C_aldehyde; C_aldehyde -- H_aldehyde; C_aldehyde -- O_aldehyde [style=double];

// Piperidine Group N_piperidine [pos="-2.5,1.5", label="N"]; C1_pip [pos="-3.5,0.634", label=""]; C2_pip [pos="-4.5,1.5", label=""]; C3_pip [pos="-4.5,2.5", label=""]; C4_pip [pos="-3.5,3.366", label=""]; N2 -- N_piperidine; N_piperidine -- C1_pip -- C2_pip -- C3_pip -- C4_pip -- N_piperidine;

// Labels label_aldehyde [pos="3.5, 2.2", label="Aldehyde Moiety", fontcolor="#34A853"]; label_piperidine [pos="-4.5, 0.8", label="Piperidine Ring", fontcolor="#4285F4"]; label_aromatic [pos="0,0", label="Aromatic Core", fontcolor="#EA4335"]; } Caption: Molecular structure of this compound.

Core Physicochemical Data

The reliable application of any chemical compound begins with an accurate understanding of its fundamental properties. The data presented below have been consolidated from verified sources to provide a robust reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 10338-57-5 | [3] |

| Molecular Formula | C₁₂H₁₅NO | [3][4] |

| Molecular Weight | 189.25 g/mol | [4][5] |

| Appearance | White to light yellow crystalline solid/powder | [1][2] |

| Melting Point | 61-64 °C | [4] |

| Boiling Point | 344.3 °C at 760 mmHg | [4] |

| Density | 1.091 g/cm³ | [4] |

| Solubility | Low solubility in water. Recrystallized from methanol, indicating moderate solubility in hot methanol. | [1][2] |

| InChI Key | ILJVPSVCFVQUAD-UHFFFAOYSA-N | [4] |

| SMILES | O=Cc1ccc(cc1)N1CCCCC1 |

Synthesis and Purification Workflow

The most common and efficient synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. This process involves the displacement of a good leaving group, typically a halide, from the para position of a benzaldehyde derivative by piperidine.

Causality in Experimental Design:

-

Choice of Substrate: 4-Fluorobenzaldehyde is often the preferred starting material. The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, making it an excellent leaving group in this context.[1][2]

-

Solvent Selection: Dimethylformamide (DMF) is an ideal solvent for this reaction. As a polar aprotic solvent, it effectively solvates the potassium carbonate and the polar intermediates without participating in the reaction, facilitating a high reaction rate.[1][6]

-

Base: Anhydrous potassium carbonate (K₂CO₃) is used as a mild base to neutralize the hydrofluoric acid (HF) byproduct formed during the reaction, driving the equilibrium towards the product.[1][6]

-

Purification Method: The product exhibits significantly different solubility in hot versus cold methanol, making recrystallization an excellent method for purification. The crude product, being largely non-polar, has low solubility in water, which is exploited during the work-up to precipitate it from the reaction mixture.[1][2]

Detailed Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluorobenzaldehyde (1.0 eq), piperidine (1.5 eq), and anhydrous potassium carbonate (2.0 eq) in dimethylformamide (DMF).[1][6]

-

Reaction Execution: Heat the mixture to 100 °C and maintain at reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][2]

-

Work-Up: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume under vacuum.[1][2]

-

Precipitation: Pour the concentrated residue into a beaker of ice-cold water with stirring. A yellow solid should precipitate.[1][2]

-

Isolation: Collect the crude solid by vacuum filtration, washing thoroughly with cold water to remove residual DMF and salts.[1]

-

Purification: Transfer the crude solid to a new flask and add a minimal amount of hot methanol to fully dissolve it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]

-

Final Product: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry under vacuum.[1] A typical yield is >95%.[1][2]

Spectroscopic and Analytical Characterization

Structural confirmation is a critical, self-validating step in any synthesis. The following section outlines the expected spectroscopic data for this compound and provides generalized protocols for obtaining them.

| Technique | Expected Observations |

| ¹H NMR | - Aldehyde proton (CHO) singlet between δ 9.5-10.0 ppm. - Aromatic protons as two doublets between δ 6.8-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring. - Piperidine protons as multiplets between δ 1.5-3.5 ppm.[6] |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190 ppm. - Aromatic carbons between δ 110-155 ppm. - Piperidine carbons between δ 24-50 ppm.[7] |

| IR Spectroscopy | - Strong, sharp C=O stretch around 1680-1700 cm⁻¹. - Aldehyde C-H stretches (Fermi doublet) around 2720 cm⁻¹ and 2820 cm⁻¹. - Aromatic C=C stretches around 1500-1600 cm⁻¹.[8][9] |

| Mass Spectrometry | - Expected [M+H]⁺ ion at m/z 190.12.[10] |

General Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the compound in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Reference the spectra to the residual solvent peak.

-

-

Infrared (IR) Spectroscopy:

-

For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the crystalline powder directly on the ATR crystal.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Use Electrospray Ionization (ESI) in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Reactivity, Safety, and Storage

Reactivity Profile

The compound's reactivity is dominated by its aldehyde functional group. It readily undergoes reactions typical of aldehydes, such as reductive amination, Wittig reactions, and condensation reactions (e.g., with thiosemicarbazides to form thiosemicarbazones).[6] This makes it a key starting material for creating diverse molecular scaffolds.[1]

Safety and Handling

This compound is classified as an irritant.[5]

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Measures: Handle in a well-ventilated area or chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[11]

Storage Conditions

The compound is noted to be air-sensitive.

-

Recommended Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[12] Keep in a cool, dry, and dark place to prevent degradation.

Conclusion

This compound is a foundational building block in medicinal chemistry and materials science, valued for its straightforward synthesis and versatile reactivity. This guide has provided a detailed examination of its core physicochemical properties, offering researchers the necessary data and protocols for its confident and effective use. Adherence to the outlined analytical and handling procedures will ensure both the integrity of experimental outcomes and the safety of laboratory personnel.

References

- 1. 4-PIPERIDIN-1-YL-BENZALDEHYDE | 10338-57-5 [chemicalbook.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 4-哌啶-1-基-苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - this compound (C12H15NO) [pubchemlite.lcsb.uni.lu]

- 11. peptide.com [peptide.com]

- 12. 4-PIPERIDIN-1-YL-BENZALDEHYDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

4-(Piperidin-1-yl)benzaldehyde molecular weight and formula

An In-depth Technical Guide to 4-(Piperidin-1-yl)benzaldehyde: Properties, Synthesis, and Applications in Drug Development

Executive Summary: this compound is a versatile aromatic aldehyde that has emerged as a strategically important building block in the fields of medicinal chemistry and materials science.[1] Its unique structure, featuring a reactive aldehyde group and a tertiary amine embedded within a piperidine ring, makes it a valuable precursor for a diverse range of complex molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's core properties, validated synthetic protocols, key applications, and analytical characterization. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of its utility and handling.

Core Molecular Profile

This compound, also known by its synonym 1-(4-Formylphenyl)piperidine, is an organic compound with the empirical formula C₁₂H₁₅NO. Its structure consists of a benzaldehyde molecule where the hydrogen atom at the para-position (position 4) of the benzene ring is substituted by a piperidine ring via its nitrogen atom.

Caption: Molecular structure of this compound.

This dual functionality is the source of its versatility in organic synthesis.[1] The aldehyde group is a gateway for condensation reactions, reductive aminations, and oxidations, while the piperidine moiety influences solubility, basicity, and pharmacokinetic properties in derivative compounds.

| Identifier | Value | Source |

| Molecular Formula | C₁₂H₁₅NO | [2][3] |

| Molecular Weight | 189.25 g/mol | [2][3][4] |

| IUPAC Name | This compound | |

| Synonyms | 1-(4-Formylphenyl)piperidine, 4-Piperidinobenzaldehyde | [3] |

| CAS Number | 10338-57-5 | [2][4][5] |

| SMILES | O=Cc1ccc(cc1)N1CCCCC1 | |

| InChI Key | ILJVPSVCFVQUAD-UHFFFAOYSA-N | [2] |

Physicochemical and Safety Data

The compound is typically supplied as a yellow solid, reflecting the electronic conjugation between the piperidine nitrogen and the benzaldehyde system.[5] Its physical properties are consistent with a moderately polar organic molecule of its size.

| Property | Value | Source |

| Appearance | Yellow solid / crystals | [5] |

| Melting Point | 61-64 °C | [2][4] |

| Boiling Point | 344.3 ± 25.0 °C (Predicted) | [2][4] |

| Density | ~1.091 g/cm³ | [2] |

| Purity | Typically ≥97% | [3] |

Safety Profile: this compound is classified as an irritant.[2] Standard laboratory precautions should be observed, including the use of personal protective equipment (PPE) such as gloves and safety glasses.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Reaction Mechanism

The most common and efficient synthesis of this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway leverages the activation of an aromatic ring towards substitution by a strong electron-withdrawing group.

Caption: Synthetic workflow for this compound.

Mechanism Causality: The reaction proceeds by the attack of piperidine, acting as a nucleophile, on the carbon atom of the benzene ring that is bonded to the fluorine atom in 4-fluorobenzaldehyde. The fluorine is a good leaving group, and the reaction is facilitated by the electron-withdrawing aldehyde group, which stabilizes the negatively charged intermediate (Meisenheimer complex). Anhydrous potassium carbonate is employed as a base to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion.[4][5][6] Dimethylformamide (DMF) is an ideal solvent as it is polar and aprotic, effectively solvating the potassium carbonate and facilitating the SₙAr mechanism.[6]

Detailed Experimental Protocol

This protocol is a validated method for the synthesis of this compound.[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluorobenzaldehyde (0.200 mol), piperidine (0.300 mol), and anhydrous potassium carbonate (40.0 g) in 300 mL of dimethylformamide (DMF).[4][5]

-

Reaction Execution: Heat the mixture to reflux at approximately 100 °C and maintain this temperature with stirring for 12 to 24 hours.[4][5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation (Workup): After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the DMF.[4][5]

-

Precipitation: Pour the concentrated residue into a beaker containing ice water.[4][5] This step causes the organic product to precipitate out of the aqueous solution. Allow the mixture to stand, preferably overnight, to maximize crystal formation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filtered solid thoroughly with water to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from methanol to yield yellow crystals with high purity (98% yield has been reported).[4][5]

Applications in Research and Drug Development

The strategic value of this compound lies in its role as a versatile intermediate for synthesizing a wide array of bioactive molecules and functional materials.[1]

Caption: Application map for this compound.

-

Anti-inflammatory Agents: The scaffold is used as a starting point for developing novel anti-inflammatory drugs.[4][5]

-

Antibacterial Agents: It is a key reactant in the synthesis of piperidine-incorporated α-aminophosphonates, a class of compounds investigated for their antibacterial properties.[4][5]

-

Cancer Research: The molecule is integral to synthesizing compounds with potential anticancer activity, including 5-hydroxyaurone derivatives that act as growth inhibitors against certain cancer cell lines and Dihydrofolate reductase (DHFR) inhibitors.[4][5][6] The piperidine nitrogen can form crucial hydrogen bonds within the active sites of enzymes like DHFR, enhancing binding affinity.[6]

-

Neuropharmacology: It serves as a precursor for NR2B selective N-methyl-D-aspartate (NMDA) receptor antagonists, which are targets for treating various neurological disorders.[4][5]

-

Materials Science: Beyond pharmaceuticals, it is used to create fluorophores for monitoring polymerization processes and in the synthesis of fulleropyrrolidines for advanced materials applications.[4][5]

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of spectroscopic methods is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The spectrum would show characteristic signals for the aldehyde proton (a singlet around δ 9.7-9.9 ppm), aromatic protons in the para-substituted pattern (two doublets between δ 6.9-7.8 ppm), and multiple signals for the aliphatic protons of the piperidine ring (typically broad signals between δ 1.5-3.4 ppm).

-

¹³C-NMR: The carbon spectrum would distinctly show the aldehyde carbonyl carbon (around δ 190 ppm), four signals for the aromatic carbons (with the carbon attached to the nitrogen being significantly shielded), and three signals for the piperidine carbons.[7]

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch would be observed around 1680-1700 cm⁻¹. C-H stretching of the aromatic ring and aldehyde group, as well as C-N stretching, would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to its molecular weight of 189.25 g/mol .

References

-

Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - NIH. [Link]

-

The Strategic Importance of this compound in Advanced Chemical Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-(PYRROLIDIN-1-YL)BENZALDEHYDE | CAS 51980-54-2 - Matrix Fine Chemicals. [Link]

-

4-(4-Pyridyl)benzaldehyde | C12H9NO | CID 639673 - PubChem. [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

-

4 - Supporting Information. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. 4-PIPERIDIN-1-YL-BENZALDEHYDE | 10338-57-5 [chemicalbook.com]

- 6. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

The Solubility Profile of 4-(Piperidin-1-yl)benzaldehyde: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-(piperidin-1-yl)benzaldehyde, a versatile building block in medicinal chemistry and materials science. In the absence of extensive publicly available quantitative solubility data, this document synthesizes foundational physicochemical principles with established experimental methodologies to offer a robust framework for scientists working with this compound. We present an estimated solubility profile in a range of common organic solvents, detail protocols for empirical determination, and provide insights into the underlying intermolecular forces governing its behavior. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this compound and its derivatives.

Introduction: The Significance of Solubility in the Application of this compound

This compound is a key intermediate in the synthesis of a variety of compounds with significant biological and material properties. It serves as a precursor for anti-inflammatory agents, antibacterial compounds, and fluorescent probes.[1] The successful synthesis, purification, and formulation of these higher-value compounds are critically dependent on a thorough understanding of the solubility of this starting material.

Solubility dictates the choice of reaction media, influencing reaction kinetics and yield. Furthermore, in purification processes such as recrystallization, knowledge of solubility as a function of temperature is paramount for achieving high purity and recovery.[2] Finally, in the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates can significantly impact formulation strategies and bioavailability.

This guide aims to provide a detailed examination of the solubility of this compound, addressing both the theoretical underpinnings and the practical aspects of its determination and application.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is essential for predicting its solubility. Key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO | |

| Molecular Weight | 189.25 g/mol | |

| Appearance | White to light yellow solid/powder | [3] |

| Melting Point | 61-64 °C | [3] |

| Boiling Point | 344.3 °C at 760 mmHg | [2] |

| Structure |

The structure of this compound reveals several key features that govern its solubility:

-

Aromatic Ring: The benzene ring is a large, nonpolar moiety that contributes to its solubility in nonpolar organic solvents.

-

Aldehyde Group: The polar carbonyl group (-CHO) can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. This feature enhances solubility in polar solvents.

-

Piperidine Ring: The tertiary amine within the piperidine ring is a polar functional group and a hydrogen bond acceptor, further contributing to its solubility in polar solvents.

The interplay of the nonpolar aromatic ring with the polar aldehyde and piperidine functionalities results in a molecule with a nuanced solubility profile, exhibiting solubility in a range of organic solvents.

Estimated Solubility of this compound in Common Organic Solvents

Due to a lack of publicly available quantitative data, the following table presents an estimated solubility profile of this compound at ambient temperature (approximately 20-25 °C). These estimations are based on the principle of "like dissolves like," the known qualitative behavior of the compound (e.g., recrystallization from methanol), and the properties of the solvents.[4]

| Solvent | Solvent Polarity (Relative) | Dielectric Constant | Estimated Solubility | Rationale |

| Hexane | Nonpolar | 1.89 | Poorly Soluble | The large, nonpolar nature of hexane is a poor match for the polar functional groups of the solute. |

| Toluene | Nonpolar | 2.38 | Moderately Soluble | The aromatic nature of toluene can interact favorably with the benzene ring of the solute, while its low polarity limits strong interactions with the polar groups. |

| Diethyl Ether | Slightly Polar | 4.34 | Soluble | The ether can act as a hydrogen bond acceptor and has a moderate polarity, making it a suitable solvent. |

| Ethyl Acetate | Moderately Polar | 6.02 | Soluble | The ester functionality offers both polar and nonpolar characteristics, providing a good balance for dissolving the solute. |

| Chloroform | Moderately Polar | 4.81 | Very Soluble | Chloroform is a good solvent for many organic compounds with moderate polarity. |

| Acetone | Polar Aprotic | 20.7 | Very Soluble | The highly polar carbonyl group of acetone interacts favorably with the polar groups of the solute. |

| Isopropanol | Polar Protic | 18.3 | Soluble | A polar protic solvent capable of hydrogen bonding, offering good solubility. |

| Ethanol | Polar Protic | 24.6 | Soluble | Similar to isopropanol, its polarity and hydrogen bonding ability make it a good solvent. |

| Methanol | Polar Protic | 32.6 | Soluble | The fact that the compound is recrystallized from methanol indicates good solubility, especially at elevated temperatures.[5] |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Very Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very Soluble | One of the most powerful polar aprotic solvents, expected to readily dissolve the solute. |

| Water | Highly Polar | 80.1 | Insoluble | The large nonpolar aromatic and piperidine hydrocarbon backbone outweighs the polarity of the functional groups, leading to poor aqueous solubility.[5] |

Disclaimer: The quantitative solubility values are estimations and should be confirmed experimentally for any critical application.

Theoretical Framework: Hansen Solubility Parameters

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). HSP theory decomposes the total Hildebrand solubility parameter (δ) into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The principle states that substances with similar HSP values are likely to be miscible.

-

δD (Dispersion): 19.4 MPa½

-

δP (Polar): 7.4 MPa½

-

δH (Hydrogen Bonding): 5.3 MPa½[6]

The addition of the piperidine group would likely increase the polar (δP) and hydrogen bonding (δH) components. Solvents with HSP values in a similar range are predicted to be good solvents for this compound.

Experimental Determination of Solubility

For precise and reliable data, the solubility of this compound should be determined empirically. The following section outlines a standard protocol for this purpose.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

To each vial, add a precise volume (e.g., 2.0 mL) of the desired organic solvent.

-

-

Equilibration:

-

Securely cap the vials and place them in a shaker or incubator set to the desired temperature.

-

Allow the mixtures to equilibrate for an extended period (24 to 48 hours is typically sufficient) to ensure that the solvent is fully saturated with the solute.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a moderate speed to pellet the excess solid.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Impact of Temperature on Solubility and Application in Recrystallization

The solubility of most solid organic compounds in organic solvents increases with temperature.[2] This principle is the basis for purification by recrystallization.

Recrystallization Workflow

The following diagram outlines the logical steps for recrystallization.

Caption: Logical workflow for the purification of this compound by recrystallization.

Rationale for Solvent Selection in Recrystallization

An ideal recrystallization solvent for this compound should exhibit the following characteristics:

-

High solubility at elevated temperatures: To dissolve the compound completely.

-

Low solubility at low temperatures: To ensure maximum recovery of the purified compound upon cooling.

-

Inertness: The solvent should not react with the compound.

-

Volatility: The solvent should be easily removable from the purified crystals.

-

Favorable crystal morphology: The solvent should promote the formation of well-defined crystals.

Methanol is a commonly cited solvent for the recrystallization of this compound, suggesting it meets these criteria effectively.[5]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While a complete, experimentally verified quantitative dataset is not yet publicly available, this guide offers a robust framework for researchers based on sound physicochemical principles and established experimental protocols. The provided estimated solubility profile serves as a valuable starting point for solvent selection, and the detailed methodologies for empirical determination will enable scientists to generate precise data tailored to their specific applications. A thorough understanding and careful consideration of the solubility of this compound are crucial for its effective use in the synthesis of advanced materials and pharmaceutically active compounds.

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4-(1-ピペリジニル)ベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-PIPERIDIN-1-YL-BENZALDEHYDE | 10338-57-5 [chemicalbook.com]

- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

A Technical Guide to the Physicochemical Characterization of 4-(Piperidin-1-yl)benzaldehyde

Introduction

4-(Piperidin-1-yl)benzaldehyde, a substituted aromatic aldehyde, serves as a crucial building block in synthetic organic chemistry. Its utility is particularly notable in the development of novel therapeutic agents and functional materials. The compound is a reactant for the synthesis of anti-inflammatory agents, piperidine-incorporated α-aminophosphonates with antibacterial properties, and fluorophores for monitoring polymerization processes[1][2]. Given its role in these sensitive applications, verifying the identity and purity of this compound is a prerequisite for its use in any research or development setting.

The physical properties of a compound, namely its appearance and melting point, are fundamental indicators of its identity and purity. A deviation from the expected appearance can signify degradation or the presence of impurities, while the melting point provides a quantitative measure of purity. Pure crystalline substances exhibit a sharp, well-defined melting point, whereas impure samples melt over a broader range and at a lower temperature—a phenomenon known as melting point depression[3][4][5].

This guide provides an in-depth analysis of the appearance and melting point of this compound. It outlines authoritative protocols for their determination, explains the scientific principles behind the experimental choices, and offers a framework for the consistent and reliable characterization of this important chemical intermediate.

Physicochemical Properties Summary

The key identifying properties of this compound are summarized below. This data is aggregated from various chemical suppliers and databases, representing a consensus of the compound's expected characteristics.

| Property | Value | Source(s) |

| CAS Number | 10338-57-5 | [1][3][6] |

| Molecular Formula | C₁₂H₁₅NO | [2][3][6] |

| Molecular Weight | 189.25 g/mol | [2][3][6] |

| Appearance | White to light yellow or light orange powder/crystals | [6] |

| Melting Point | 61-65 °C | [3][6] |

Part 1: Analysis of Physical Appearance

Expected Appearance

Commercially available this compound is typically described as a solid that can range in color from white to light yellow or even light orange[6]. It may be supplied as a crystalline powder or as distinct crystals[1][6].

Causality of Appearance Variation

The observed variation in color and form is not arbitrary and provides crucial information about the sample's history and purity.

-

Purity: A highly pure sample is expected to be white or off-white. The presence of yellow or orange hues can indicate the presence of chromophoric (color-bearing) impurities. These impurities may arise from the synthesis process, such as residual starting materials or by-products, or from degradation due to improper storage (e.g., exposure to air or light), as the aldehyde functional group is susceptible to oxidation.

-

Crystallization Conditions: The physical form—a fine powder versus larger crystals—is determined by the final purification step, typically recrystallization[6][7]. The principle of recrystallization is based on the differential solubility of the compound and impurities in a solvent at different temperatures[7]. A slow cooling process allows for the formation of a well-ordered crystal lattice that excludes impurities, resulting in larger, more defined crystals and higher purity[7][8]. Rapid precipitation, on the other hand, leads to the formation of a fine powder which may trap impurities within the solid matrix. One synthesis protocol specifies recrystallization from methanol to afford yellow crystals, indicating the expected appearance of a purified product[1][2].

Protocol for Visual Inspection

A standardized visual inspection is the first line of analysis for any incoming chemical sample. This non-destructive test provides immediate, qualitative data[9].

Objective: To qualitatively assess the physical state, color, and homogeneity of a this compound sample.

Methodology:

-

Preparation: Place a small, representative sample of the compound onto a clean, dry watch glass or white weighing paper.

-

Environment: Conduct the inspection under consistent, bright, and diffuse lighting conditions to ensure reproducibility.

-

Observation:

-

Against a White Background: Observe the sample against a white background to accurately determine its color. Note any deviations from the expected white to light yellow range.

-

Against a Black Background: Observe the sample against a black background to detect any light-colored particulate impurities.

-

Homogeneity: Examine the sample for homogeneity. Note if the color is uniform or if there are specks of different colors, which would indicate a mixture.

-

Form: Using a spatula, gently probe the sample to determine its form (e.g., free-flowing crystalline powder, amorphous solid, large crystals).

-

-

Documentation: Record all observations in a laboratory notebook, comparing them to the specifications listed on the supplier's Certificate of Analysis (C of A).

Part 2: In-depth Analysis of Melting Point

Significance of the Melting Point

The melting point is the temperature range over which a solid transitions to a liquid. For a pure crystalline solid, this transition is sharp, typically occurring over a narrow range of 0.5-1.5 °C[3]. The melting point range of this compound is consistently reported as 61-65 °C [3][6].

The two most critical pieces of information derived from this analysis are:

-

Identity: The agreement of the measured melting point with the established literature value serves as a key identifier for the compound[4].

-

Purity: The sharpness of the melting range is a robust indicator of purity[10]. Impurities disrupt the crystal lattice, weakening the intermolecular forces and causing the substance to melt at a lower temperature and over a wider range[3][5].

Protocol for Melting Point Determination

The capillary method is the standard technique for melting point determination in most organic chemistry laboratories[1][11].

Objective: To accurately determine the melting point range of a this compound sample.

Apparatus: Digital Melting Point Apparatus, Capillary Tubes (sealed at one end).

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. If necessary, gently crush any large crystals using a mortar and pestle to ensure efficient heat transfer[11][12].

-

Press the open end of a capillary tube into the powder until a small amount of solid enters the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm for an accurate reading[12].

-

-

Instrument Calibration (Self-Validation):

-

Before analyzing the sample, confirm the apparatus's accuracy using a certified melting point standard with a known melting point close to that of the analyte (e.g., benzoin, M.P. ~137°C, or a standard closer to 65°C if available). This step ensures the trustworthiness of the measurement.

-

-

Measurement - Rapid Determination (Optional):

-

If the approximate melting point is unknown, perform a rapid determination by setting a fast ramp rate (e.g., 10-20 °C/min) to quickly identify the approximate melting temperature[13]. This saves time during the precise measurement.

-

-

Measurement - Precise Determination:

-

Set the starting temperature of the apparatus to at least 10-15 °C below the expected melting point (61 °C)[12].

-

Set a slow heating rate (ramp rate) of 1-2 °C per minute [13].

-

Rationale: A slow heating rate is critical to ensure that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an artificially high and broad melting range.

-

Insert the capillary tube into the apparatus.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal melts completely.

-

The melting point is reported as the range T₁ – T₂.

-

-

Analysis:

-

Compare the observed melting point range with the literature value (61-65 °C).

-

A sharp range (e.g., 63-64 °C) indicates high purity.

-

A broad and depressed range (e.g., 58-62 °C) suggests the presence of impurities[4].

-

Part 3: Workflow and Data Interpretation

The characterization of an incoming sample of this compound should follow a logical workflow to ensure a comprehensive evaluation.

Caption: Workflow for Physicochemical Characterization.

Interpretation:

-

Acceptance Criteria: A sample is deemed acceptable for use if its appearance is within the expected range (white to light yellow solid) and its melting point is sharp, within the literature range of 61-65 °C.

-

Rejection Criteria: A sample should be rejected or subjected to further purification (e.g., recrystallization) if it shows significant color deviation (e.g., dark brown), is heterogeneous, or exhibits a broad and depressed melting point range.

Conclusion

The characterization of this compound through visual inspection and melting point determination are fundamental, yet powerful, techniques for assuring its quality and suitability for research and development. A systematic approach, grounded in established protocols and a clear understanding of the underlying chemical principles, ensures that this key building block meets the stringent purity requirements for the synthesis of high-value compounds. Adherence to these guidelines provides a self-validating system that upholds scientific integrity and contributes to the reliability and reproducibility of experimental outcomes.

References

- 1. westlab.com [westlab.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. mt.com [mt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chm.uri.edu [chm.uri.edu]

- 6. Recrystallization [sites.pitt.edu]

- 7. praxilabs.com [praxilabs.com]

- 8. Home Page [chem.ualberta.ca]

- 9. fatfinger.io [fatfinger.io]

- 10. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 11. thinksrs.com [thinksrs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. SSERC | Melting point determination [sserc.org.uk]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(piperidin-1-yl)benzaldehyde

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds. For researchers, scientists, and professionals in drug development, a comprehensive understanding of NMR spectral data is fundamental to the verification of molecular identity, purity assessment, and structural elucidation. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 4-(piperidin-1-yl)benzaldehyde, a molecule of interest due to its substituted aromatic system. The narrative will delve into the causality behind the observed chemical shifts and coupling patterns, grounded in the electronic interplay between the electron-donating piperidine moiety and the electron-withdrawing benzaldehyde group.

The molecular structure of this compound presents a fascinating case study in NMR spectroscopy. The saturated heterocyclic piperidine ring, acting as a potent electron-donating group through the nitrogen lone pair, significantly influences the electron density of the aromatic ring. This, in turn, modulates the chemical environment of the aromatic protons and carbons, as well as the aldehydic proton. Conversely, the aldehyde group exerts an electron-withdrawing effect, further influencing the spectral features. A thorough analysis of these effects is crucial for an unambiguous assignment of the NMR signals.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the NMR data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the piperidine ring. The spectrum provides a clear illustration of how substituent effects propagate through the molecule.

Data Summary

The following table summarizes the experimental ¹H NMR spectral data for this compound.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| H-7 (Aldehyde) | ~9.66[1] | Singlet (s) | 1H |

| H-2, H-6 (Aromatic) | ~7.6-7.8 | Doublet (d) | 2H |

| H-3, H-5 (Aromatic) | ~6.9-7.1 | Doublet (d) | 2H |

| H-8, H-12 (Piperidine, α to N) | ~3.4 | Multiplet (m) | 4H |

| H-9, H-10, H-11 (Piperidine, β, γ to N) | ~1.51 | Multiplet (m) | 6H |

Note: The chemical shifts for the aromatic and piperidine protons are based on closely related structures and established substituent effects.[2]

Interpretation and Rationale

-

Aldehydic Proton (H-7): The proton of the aldehyde group is the most deshielded proton in the molecule, resonating at approximately 9.66 ppm.[1] This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O double bond.

-

Aromatic Protons (H-2, H-6, H-3, H-5): The aromatic region of the spectrum displays a classic AA'BB' system, characteristic of a para-disubstituted benzene ring.

-

The protons ortho to the aldehyde group (H-2 and H-6) are expected to be more deshielded than the protons meta to it (H-3 and H-5). This is due to the electron-withdrawing nature of the aldehyde.

-

Conversely, the piperidine group is a strong electron-donating group, which increases the electron density at the ortho (C-3, C-5) and para (C-1) positions.[3] This shielding effect causes the signals for H-3 and H-5 to appear at a significantly higher field (lower ppm) compared to unsubstituted benzaldehyde.

-

The signals for H-2 and H-6 will also be influenced by the electron-donating piperidine group, but to a lesser extent than H-3 and H-5. The interplay of these effects results in two distinct doublets for the aromatic protons.

-

-

Piperidine Protons (H-8 to H-12): The protons of the piperidine ring give rise to complex multiplets in the aliphatic region of the spectrum.

-

The protons on the carbons alpha to the nitrogen atom (H-8 and H-12) are the most deshielded of the piperidine protons, appearing around 3.4 ppm.[2] This is due to the inductive effect of the adjacent electronegative nitrogen atom.

-

The protons on the beta (H-9, H-11) and gamma (H-10) carbons are further from the nitrogen and thus experience less of a deshielding effect. They appear as an overlapping multiplet at a higher field, around 1.51 ppm.[2]

-

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.

Data Summary

The following table summarizes the expected and reported ¹³C NMR spectral data for this compound.

| Signal Assignment | Chemical Shift (δ) ppm |

| C-7 (Aldehyde C=O) | ~190-192 |

| C-4 (Aromatic, C-N) | ~152.8 |

| C-2, C-6 (Aromatic) | ~132.1 |

| C-1 (Aromatic, C-CHO) | ~125.0 |

| C-3, C-5 (Aromatic) | ~113.5 |

| C-8, C-12 (Piperidine, α to N) | ~51.8 |

| C-9, C-11 (Piperidine, β to N) | ~25.3 |

| C-10 (Piperidine, γ to N) | ~24.3 |

Note: The chemical shifts are based on closely related structures and established substituent effects.[2]

Interpretation and Rationale

-

Carbonyl Carbon (C-7): The carbon of the aldehyde group is the most deshielded carbon in the molecule, with a chemical shift typically in the range of 190-192 ppm. This is a characteristic feature of aldehydic carbons.[4][5]

-

Aromatic Carbons (C-1 to C-6):

-

C-4: The carbon atom directly attached to the nitrogen of the piperidine ring (C-4) is significantly deshielded due to the electronegativity of the nitrogen, appearing around 152.8 ppm.[2]

-

C-1: The carbon atom bearing the aldehyde group (C-1) is found at approximately 125.0 ppm.[2]

-

C-2, C-6: The carbons ortho to the aldehyde group are deshielded and resonate around 132.1 ppm.[2]

-

C-3, C-5: The carbons ortho to the piperidine group and meta to the aldehyde are shielded by the electron-donating effect of the nitrogen, causing them to appear at a higher field, around 113.5 ppm.[2]

-

-

Piperidine Carbons (C-8 to C-12):

-

C-8, C-12: The carbons alpha to the nitrogen are the most deshielded within the piperidine ring, appearing at about 51.8 ppm.[2]

-

C-9, C-11: The beta carbons are found at a higher field, around 25.3 ppm.[2]

-

C-10: The gamma carbon is the most shielded of the piperidine carbons, with a chemical shift of approximately 24.3 ppm.[2]

-

Experimental Protocols

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the use of appropriate instrumental parameters.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. The choice of solvent can slightly influence the chemical shifts.

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

Caption: Experimental workflow for NMR sample preparation and data acquisition.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.[6]

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking: Lock the spectrometer's field frequency to the deuterium signal of the solvent. This ensures field stability during the experiment.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved signals.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard single-pulse experiment (e.g., zg30).

-

Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Apply a relaxation delay (e.g., 1-2 seconds) between scans to allow for full relaxation of the protons.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs) to generate the frequency-domain spectra.

-

Phase correct the spectra to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative, providing a detailed fingerprint of its molecular structure. The chemical shifts and coupling patterns are a direct consequence of the electronic effects exerted by the piperidine and aldehyde substituents. A thorough understanding of these principles allows for a confident and accurate interpretation of the spectral data, a skill that is paramount for professionals in chemical research and drug development. The protocols and data presented in this guide serve as a valuable resource for the structural characterization of this and similar molecules.

References

-

Taha, Z. A., & Kassab, H. J. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. Retrieved from [Link]

-

Taha, Z. A., & Kassab, H. J. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. Retrieved from [Link]

-

Lovat, F., et al. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. White Rose Research Online. Retrieved from [Link]

- Al-Rawi, A. A., et al. (2018). Synthesis of some 4-oxobenzotriazolo Hydrazones. American Research Journals.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

- Abraham, R. J., et al. (2006). 1H Chemical Shifts in NMR. Part 191.

-

Al-Rawi, A. A., et al. (2018). Synthesis of some 4-oxobenzotriazolo Hydrazones. American Research Journals. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Organic Education Resources. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Vrábel, M., et al. (2006). The Effect of Microwave and Ultrasonic Irradiation on the Reactivity of Benzaldehydes under Al2O3, Ba(OH)2, and. Chemical Papers.

-

Heterocyclic Letters. (2018). No.3|593-601|May-July|2018. Retrieved from [Link]

-

MDPI. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Farrugia, L. J., et al. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. PMC - PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. Supporting information. Retrieved from [Link]

- Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.

-

University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

National Institutes of Health. Development and Application of Aromatic [13C, 1H] SOFAST-HMQC NMR Experiment for Nucleic Acids. Retrieved from [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]

-

Wiley Online Library. Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. arjonline.org [arjonline.org]

- 3. benchchem.com [benchchem.com]

- 4. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Molecular Profile of 4-(piperidin-1-yl)benzaldehyde

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(piperidin-1-yl)benzaldehyde

This compound is a bifunctional organic compound featuring a benzaldehyde core substituted with a piperidine ring at the para position. Its empirical formula is C₁₂H₁₅NO, and it presents as a solid with a melting point between 61-64 °C.[1] This molecule is of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of various target molecules, including anti-inflammatory agents, antibacterial compounds, and advanced fluorophores for monitoring polymerization processes.[1][2]

The unique electronic characteristics of this compound arise from the interplay between the electron-withdrawing aldehyde group (-CHO) and the potent electron-donating piperidine group. The nitrogen atom of the piperidine ring donates its lone pair of electrons into the aromatic π-system, creating a push-pull effect that significantly influences the molecule's spectroscopic properties. This guide provides a detailed examination of these properties through Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, offering both theoretical insights and practical, field-proven protocols for its analysis.

Caption: Molecular Structure of this compound.

Part 1: FT-IR Spectroscopic Analysis

Theoretical Framework: Probing Molecular Vibrations

FT-IR spectroscopy is a powerful, non-destructive technique that identifies functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.[3]

For this compound, the key diagnostic vibrations include:

-

Aldehyde C=O Stretch: The strong carbonyl bond absorption. Its frequency is lowered by conjugation with the aromatic ring.[4][5]

-

Aldehyde C-H Stretch: A characteristic doublet that appears near 2830-2695 cm⁻¹, often confirming the presence of an aldehyde.[6]

-

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region, indicative of the benzene ring.

-

Aliphatic C-H Stretches: Absorptions from the piperidine ring's CH₂ groups, typically just below 3000 cm⁻¹.

-

C-N Stretch: The stretching vibration of the bond between the aromatic ring and the piperidine nitrogen.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a modern FT-IR sampling technique that requires minimal sample preparation, making it ideal for solid powders.[7]

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum.[8]

-

Sample Application: Place a small amount (a few milligrams) of the this compound solid powder directly onto the center of the ATR crystal.[8][9]

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for obtaining a high-quality spectrum.[7]

-

Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Cleaning: After analysis, retract the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly.

Caption: Standard workflow for FT-IR analysis using an ATR accessory.

Data Interpretation & Discussion

The FT-IR spectrum of this compound is dominated by features characteristic of its constituent functional groups. The expected absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| ~2935, 2850, 2805 | Aliphatic C-H Stretch (Piperidine) | Medium | Symmetric and asymmetric stretching of CH₂ groups in the piperidine ring. |

| ~2745, 2830 | Aldehyde C-H Stretch | Weak | A characteristic doublet due to Fermi resonance. The peak around 2745 cm⁻¹ is a strong indicator of an aldehyde.[6] |

| ~1665 | Carbonyl C=O Stretch | Strong | The frequency is lower than a typical saturated aldehyde (~1730 cm⁻¹) due to resonance with the aromatic ring and the electron-donating piperidine group.[5][10] |

| ~1595, 1520 | Aromatic C=C Stretch | Strong | Vibrations of the benzene ring, strongly influenced by the push-pull substituents. |

| ~1360 | C-N Stretch | Medium | Aromatic amine (Ar-N) stretching vibration. |

| ~815 | Aromatic C-H Bend (out-of-plane) | Strong | Bending vibration indicative of 1,4-disubstitution (para) on the benzene ring. |

The most telling feature is the position of the carbonyl (C=O) stretch. In benzaldehyde, this peak appears around 1705 cm⁻¹.[5] For this compound, the strong electron-donating effect of the piperidine nitrogen pushes electron density into the ring and onto the carbonyl group. This increases the single-bond character of the C=O bond, weakening it and shifting its absorption to a lower frequency (~1665 cm⁻¹). This shift provides direct evidence of the strong electronic communication between the donor and acceptor groups across the aromatic system.

Part 2: UV-Vis Spectroscopic Analysis

Theoretical Framework: Mapping Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from a ground electronic state to an excited state.[11] The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly its conjugated systems and non-bonding electrons.

In this compound, two primary types of transitions are expected:

-

π → π* (pi to pi-star) Transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems (like the aromatic ring and carbonyl group) and are typically high-intensity absorptions.[11]

-

n → π* (n to pi-star) Transitions: This is the excitation of a non-bonding electron (from the nitrogen or oxygen lone pairs) into a π* antibonding orbital. These transitions are generally of much lower intensity than π → π* transitions.[11]